2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride
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Description
2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is represented by the InChI code: 1S/C9H17NO.ClH/c10-4-1-8-7-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H . The average mass of the molecule is 191.698 Da, and the monoisotopic mass is 191.107697 Da .Scientific Research Applications
Synthesis and Theoretical Studies of Biologically Active Compounds : A study by Amirani Poor et al. (2018) describes the synthesis of biologically active compounds using gabapentin and glyoxal, involving 2-azaspiro derivatives. Theoretical studies revealed that electron-donating groups increase the strength of intramolecular hydrogen bonds, suggesting potential applications in medicinal chemistry (Amirani Poor et al., 2018).
Development of α7 Nicotinic Receptor Agonists : Research by Hill et al. (2017) involved synthesizing quinuclidine-containing spiroimidates, serving as partial agonists for the α7 nicotinic acetylcholine receptor. These compounds showed potential in improving cognition in rodent models, indicating their relevance in neuroscience research (Hill et al., 2017).
Diversity-Oriented Synthesis of Azaspirocycles : Wipf et al. (2004) conducted a study on the multicomponent condensation of N-diphenylphosphinoylimines, leading to the synthesis of azaspirocycles. These compounds are considered valuable scaffolds in drug discovery due to their functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).
Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which were designed as multifunctional modules for drug discovery. This study highlights the structural diversity and potential therapeutic applications of these compounds (Li et al., 2013).
Synthesis of 6-Azaspiro[4.3]alkanes for Drug Discovery : Chalyk et al. (2017) developed a synthesis process for 6-azaspiro[4.3]alkanes from four-membered-ring ketones. These new scaffolds hold promise for future drug discovery due to their innovative structure (Chalyk et al., 2017).
properties
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-1-8-7-9(8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJWJVQZRMLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2CCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.